molecular formula C10H9O4- B8802132 mono-Benzyl malonate

mono-Benzyl malonate

Cat. No.: B8802132
M. Wt: 193.18 g/mol
InChI Key: CFLAHQSWDKNWPW-UHFFFAOYSA-M
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Description

mono-Benzyl malonate: is an organic compound with the chemical formula C10H10O4 . It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a benzyl group. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: mono-Benzyl malonate can be synthesized through the reaction of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with benzyl alcohol . The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, benzyl malonate is often produced by the alkylation of malonic ester with benzyl chloride in the presence of a base like sodium ethoxide . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Substituted malonates: Formed through alkylation.

    Malonic acid derivatives: Formed through hydrolysis.

    Benzyl acetate: Formed through decarboxylation.

Mechanism of Action

The mechanism of action of benzyl malonate involves its ability to form enolate ions upon deprotonation. These enolate ions act as nucleophiles in various substitution reactions, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications in which benzyl malonate is used.

Comparison with Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Monoethyl malonate

Comparison: mono-Benzyl malonate is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other malonates. For instance, the benzyl group can participate in aromatic substitution reactions , providing additional synthetic versatility .

Properties

Molecular Formula

C10H9O4-

Molecular Weight

193.18 g/mol

IUPAC Name

3-oxo-3-phenylmethoxypropanoate

InChI

InChI=1S/C10H10O4/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)/p-1

InChI Key

CFLAHQSWDKNWPW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)[O-]

Origin of Product

United States

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